molecular formula C8H10O3 B1277385 2-Buten-1-ylsuccinic Anhydride CAS No. 7538-42-3

2-Buten-1-ylsuccinic Anhydride

Cat. No.: B1277385
CAS No.: 7538-42-3
M. Wt: 154.16 g/mol
InChI Key: YCYZOWYCOUNUTM-NSCUHMNNSA-N
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Description

2-Buten-1-ylsuccinic Anhydride: is a chemical compound with the molecular formula C8H10O3. It is also known by other names such as 4-Hexene-1,2-dicarboxylic Anhydride. This compound is characterized by a succinic anhydride structure with an unsaturated butene side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Buten-1-ylsuccinic Anhydride can be synthesized through several methods. One common method involves the Diels-Alder reaction between maleic anhydride and 1,3-butadiene. The reaction typically requires elevated temperatures and may be catalyzed by Lewis acids to improve yield and selectivity .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of inert gas atmospheres is crucial to prevent unwanted side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Buten-1-ylsuccinic Anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Buten-1-ylsuccinic Anhydride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers.

    Biology: It serves as a reagent in the modification of biomolecules, such as proteins and nucleic acids.

    Medicine: Research into drug delivery systems and the development of prodrugs often utilizes this compound.

    Industry: It is employed in the production of specialty chemicals, adhesives, and coatings

Mechanism of Action

The mechanism of action of 2-Buten-1-ylsuccinic Anhydride involves its reactivity with nucleophiles. The anhydride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Uniqueness: 2-Buten-1-ylsuccinic Anhydride is unique due to its unsaturated butene side chain, which imparts distinct reactivity and properties compared to other anhydrides. This structural feature allows for additional functionalization and applications in various fields .

Properties

IUPAC Name

3-[(E)-but-2-enyl]oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-3-4-6-5-7(9)11-8(6)10/h2-3,6H,4-5H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYZOWYCOUNUTM-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347211
Record name 3-[(E)-But-2-enyl]oxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7538-42-3
Record name 3-[(E)-But-2-enyl]oxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Buten-1-ylsuccinic Anhydride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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